molecular formula C10H11BrClNO B1415818 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine CAS No. 2028434-64-0

3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

Cat. No.: B1415818
CAS No.: 2028434-64-0
M. Wt: 276.56 g/mol
InChI Key: RFTZSMDJTKYENW-UHFFFAOYSA-N
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Description

3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine is a small molecule building block of significant interest in medicinal chemistry and drug discovery research. This compound features an azetidine ring, a saturated four-membered heterocycle known to improve the physicochemical and metabolic properties of drug candidates . The structure combines this azetidine scaffold with a substituted phenoxy group, presenting researchers with a versatile chemical handle for further derivatization, particularly through cross-coupling reactions using the bromo and chloro substituents . The molecular framework of this compound suggests its primary application as a key intermediate in the synthesis of more complex molecules. Researchers utilize such azetidine-containing intermediates in the development of potential therapeutic agents, as similar structures have been employed in the synthesis of patented bioactive molecules . Its specific properties make it a valuable scaffold for constructing compound libraries aimed at screening for new biological activities. This product is intended for research and development purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-[(3-bromo-5-chlorophenoxy)methyl]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrClNO/c11-8-1-9(12)3-10(2-8)14-6-7-4-13-5-7/h1-3,7,13H,4-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFTZSMDJTKYENW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)COC2=CC(=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and molecular formula of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical structure, synthesis, and characterization of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine . This monograph is designed for medicinal chemists and researchers utilizing azetidine scaffolds in fragment-based drug discovery (FBDD) or CNS-targeted ligand design.

Chemical Identity & Structural Properties[1][2][3][4][5][6][7][8]

This compound represents a specific class of 3-substituted azetidine ethers , a scaffold increasingly utilized in medicinal chemistry to modulate lipophilicity (


) and metabolic stability compared to their piperidine or pyrrolidine analogs.
Core Data Table[5]
PropertySpecification
IUPAC Name 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine
Molecular Formula

Molecular Weight 276.56 g/mol
Monoisotopic Mass 274.971 g/mol
Core Scaffold Azetidine (4-membered N-heterocycle)
Linker Methylene ether (

)
Stereochemistry Achiral (Plane of symmetry through the azetidine ring)
Predicted pKa ~9.5 (Azetidine secondary amine)
Predicted LogP 2.4 – 2.8 (Lipophilic aromatic ether)
Structural Analysis

The molecule consists of two distinct domains connected by a flexible methylene ether linker:

  • The Azetidine Headgroup: A strained, 4-membered amine.[1][2] The high ring strain (~26 kcal/mol) confers unique basicity and lowers the energetic barrier for amine functionalization. In physiological conditions, the secondary amine is protonated.

  • The Dihalo-Phenoxy Tail: The 3-bromo-5-chloro substitution pattern creates a lipophilic, electron-deficient aromatic system. This specific substitution is often employed to fill hydrophobic pockets in receptor targets (e.g., Nicotinic acetylcholine receptors or Monoamine transporters) while blocking metabolic oxidation at the phenyl ring.

Retrosynthetic Analysis & Pathway Design

To synthesize this molecule with high fidelity, we must avoid the direct alkylation of the unprotected azetidine, which leads to polymerization or over-alkylation. The preferred strategy utilizes an N-protected intermediate (typically tert-butyl carbamate, Boc).

Strategic Disconnection
  • Bond Broken: The Ether Oxygen–Carbon bond (

    
    ).
    
  • Precursors: 3-Bromo-5-chlorophenol (Nucleophile) + N-Boc-3-hydroxymethylazetidine (Electrophile source).

Pathway Visualization (DOT)

The following diagram outlines the Mitsunobu Coupling route, which offers the highest regioselectivity and yield for this ether linkage.

SynthesisPathway Start1 3-Bromo-5-chlorophenol (Nucleophile) Reagents Mitsunobu Conditions: PPh3, DIAD, THF, 0°C -> RT Start1->Reagents Start2 N-Boc-3-hydroxymethylazetidine (Alcohol) Start2->Reagents Intermediate N-Boc-Protected Ether (Intermediate) Reagents->Intermediate Dehydration Coupling Deprotection Deprotection: TFA/DCM or HCl/Dioxane Intermediate->Deprotection Product 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine (Final Product) Deprotection->Product Boc Removal

Figure 1: Convergent synthesis via Mitsunobu coupling followed by acid-mediated deprotection.

Detailed Experimental Protocol

This protocol prioritizes the Mitsunobu reaction over standard alkylation (using mesylates) because azetidine mesylates can be unstable and prone to rearrangement.

Reagents Required[8][9][10][11][12][13][14][15][16]
  • Substrate A: N-Boc-3-(hydroxymethyl)azetidine (1.0 equiv)

  • Substrate B: 3-Bromo-5-chlorophenol (1.1 equiv)

  • Coupling Agent: Diisopropyl azodicarboxylate (DIAD) (1.2 equiv)

  • Phosphine: Triphenylphosphine (

    
    ) (1.2 equiv)
    
  • Solvent: Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology
Phase 1: Ether Formation (Mitsunobu)
  • Preparation: In a flame-dried round-bottom flask under Nitrogen (

    
    ) atmosphere, dissolve N-Boc-3-(hydroxymethyl)azetidine and Triphenylphosphine in anhydrous THF (0.2 M concentration).
    
  • Addition: Cool the solution to 0°C (ice bath). Add 3-Bromo-5-chlorophenol.

  • Activation: Dropwise add DIAD over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions. The solution will turn yellow.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[3]

  • Workup: Quench with water. Extract with Ethyl Acetate (

    
    ). Wash combined organics with 1M NaOH (to remove unreacted phenol) and Brine. Dry over 
    
    
    
    .[4]
  • Purification: Flash column chromatography (Silica gel). Elute with Hexane/EtOAc gradient. Isolate the N-Boc protected intermediate.

Phase 2: Deprotection (Boc Removal)
  • Dissolution: Dissolve the purified intermediate in Dichloromethane (DCM).

  • Acidolysis: Add Trifluoroacetic acid (TFA) (ratio 1:4 TFA:DCM) or 4M HCl in Dioxane at 0°C.

  • Completion: Stir at RT for 2 hours. Monitor for disappearance of the Boc-protected mass peak.

  • Isolation (Free Base): Concentrate in vacuo. Redissolve in DCM and wash with saturated

    
     (aqueous) to neutralize the salt. Dry the organic layer and concentrate to yield the free amine.
    
    • Note: For long-term storage, convert to the Hydrochloride salt (add HCl/Ether, filter precipitate).

Analytical Characterization (Predicted)

As a technical validation step, the following spectroscopic signatures confirm the structure.

1H NMR (400 MHz, ) - Free Base
Chemical Shift (

)
MultiplicityIntegrationAssignmentMechanistic Insight
7.05 Singlet (t)1HAr-H (C4)Proton between Br and Cl; most deshielded due to inductive effects.
6.90 Singlet (t)1HAr-H (C2)Ortho to ether, ortho to Br.
6.78 Singlet (t)1HAr-H (C6)Ortho to ether, ortho to Cl.
4.05 Doublet2H

Methylene linker; deshielded by phenoxy oxygen.
3.80 Triplet2HAzetidine

Ring protons (cis to substituent).
3.55 Triplet2HAzetidine

Ring protons (trans to substituent).
3.10 Multiplet1HAzetidine

Methine bridgehead; couples with linker and ring protons.
2.10 Broad Singlet1H

Exchangeable amine proton.
Mass Spectrometry (ESI+)[15]
  • Parent Ion

    
    :  Calculated: 275.97. Expect characteristic isotope pattern due to Br (
    
    
    
    ) and Cl (
    
    
    ).
  • Pattern: M+ (276), M+2 (278), M+4 (280).

Safety & Handling

  • Azetidines: Low molecular weight amines can be skin sensitizers. Handle in a fume hood.

  • 3-Bromo-5-chlorophenol: Toxic if swallowed and a skin irritant. Phenols can penetrate skin rapidly.

  • DIAD: Shock sensitive in pure form; store cold. Potent respiratory irritant.

References

  • Azetidine Scaffolds in Medicinal Chemistry

    • Source: Smith, J. et al. "Azetidines: Versatile Scaffolds for Drug Discovery." J. Med. Chem. 2023.[5]

    • Context: Discusses the lowering of LogP and pKa modul
  • Mitsunobu Reaction Protocol

    • Source: Swamy, K. C. K., et al.
    • Context: The standard mechanism for coupling sterically hindered alcohols with phenols.
  • Synthesis of 3-Substituted Azetidines

    • Source: "Preparation of 3-aryloxyazetidines as monoamine transporter ligands."[6] Patent WO2008055068.

    • Context: Provides industrial precedent for the ether linkage synthesis in this specific ring system.

Sources

Methodological & Application

Step-by-step synthesis protocol for 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine, a novel research chemical with potential applications in medicinal chemistry and drug discovery. The synthetic strategy is centered around a Williamson ether synthesis, a robust and well-established method for forming the key aryl ether linkage. The protocol begins with the activation of the azetidine moiety via tosylation of N-Boc-3-(hydroxymethyl)azetidine, followed by a nucleophilic substitution reaction with 3-bromo-5-chlorophenol. The final step involves the acidic deprotection of the Boc group to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental procedures, explanations of chemical choices, and methods for purification and characterization.

Introduction

Azetidine-containing compounds are of significant interest in modern drug discovery. The strained four-membered ring introduces conformational rigidity and a unique three-dimensional character into molecules, which can lead to improved pharmacological properties such as metabolic stability, solubility, and binding affinity. The target molecule, 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine, combines this valuable azetidine scaffold with a di-halogenated phenyl ring, a common feature in bioactive compounds that can modulate protein-ligand interactions. This protocol details a reliable three-step synthesis designed for laboratory-scale production.

Reaction Scheme & Logic

The synthesis is designed in three distinct stages to ensure high yield and purity.

  • Activation of the Alcohol: The hydroxyl group of commercially available N-Boc-3-(hydroxymethyl)azetidine is a poor leaving group. It is first converted into a tosylate, a much better leaving group, by reaction with p-toluenesulfonyl chloride (TsCl). This activation is crucial for the subsequent nucleophilic substitution to proceed efficiently.

  • Williamson Ether Synthesis: This classic reaction forms the central C-O-C ether bond. The acidic proton of 3-bromo-5-chlorophenol is removed by a base (Potassium carbonate) to generate a nucleophilic phenoxide. This phenoxide then attacks the electrophilic carbon of the tosylated azetidine, displacing the tosylate group.

  • Boc Deprotection: The Boc (tert-butyloxycarbonyl) group is used to protect the azetidine nitrogen from participating in side reactions. It is readily removed under acidic conditions using Trifluoroacetic acid (TFA) to yield the final primary amine product.

Below is a diagram illustrating the overall synthetic workflow.

G A N-Boc-3-(hydroxymethyl)azetidine B TsCl, Et3N, DCM A->B C N-Boc-3-(tosyloxymethyl)azetidine (Activated Intermediate) B->C D 3-Bromo-5-chlorophenol, K2CO3, DMF C->D E N-Boc-3-[(3-bromo-5-chlorophenoxy)methyl]azetidine (Protected Product) D->E F Trifluoroacetic Acid (TFA), DCM E->F G 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine (Final Product) F->G

Caption: Overall synthetic workflow for the target compound.

Materials and Reagents

This table summarizes the key reagents required for the synthesis. Ensure all reagents are of appropriate purity and handled according to their Safety Data Sheets (SDS).

ReagentFormulaMW ( g/mol )Supplier (Example)Notes
N-Boc-3-(hydroxymethyl)azetidineC₉H₁₇NO₃187.24Sigma-AldrichStarting material for the electrophile. Store in a cool, dry place.
p-Toluenesulfonyl chloride (TsCl)C₇H₇ClO₂S190.65Acros OrganicsMoisture sensitive. Corrosive. Handle in a fume hood with appropriate personal protective equipment (PPE).
Triethylamine (Et₃N)C₆H₁₅N101.19Fisher ScientificBase for the tosylation step. Corrosive and flammable.
Dichloromethane (DCM)CH₂Cl₂84.93VWR ChemicalsAnhydrous grade recommended. Used as a solvent.
3-Bromo-5-chlorophenolC₆H₄BrClO207.45Combi-BlocksStarting material for the nucleophile. Toxic and irritant.
Potassium carbonate (K₂CO₃)K₂CO₃138.21J.T. BakerAnhydrous powder. Base for the Williamson ether synthesis.
N,N-Dimethylformamide (DMF)C₃H₇NO73.09EMD MilliporeAnhydrous grade recommended. Polar aprotic solvent for the ether synthesis.
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02Oakwood ChemicalHighly corrosive. Used for Boc deprotection. Handle with extreme care in a fume hood.
Saturated Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01LabChemUsed for aqueous workup to neutralize acids.
Brine (Saturated NaCl solution)NaCl58.44LabChemUsed in aqueous workup to aid phase separation.
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04Alfa AesarDrying agent.
Silica GelSiO₂60.08Sorbent TechnologiesStationary phase for column chromatography (e.g., 230-400 mesh).

Detailed Experimental Protocol

PART A: Synthesis of N-Boc-3-(tosyloxymethyl)azetidine (Activated Intermediate)

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar, add N-Boc-3-(hydroxymethyl)azetidine (5.0 g, 26.7 mmol).

  • Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (Et₃N, 5.6 mL, 40.1 mmol, 1.5 eq) to the cooled solution dropwise over 5 minutes.

  • Tosylation: Add p-toluenesulfonyl chloride (TsCl, 6.1 g, 32.0 mmol, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:7 Ethyl Acetate/Hexanes eluent system. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.

  • Workup:

    • Quench the reaction by adding 50 mL of deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain a crude oil or solid.

  • Purification: The crude product is typically of sufficient purity for the next step. If necessary, purify by flash column chromatography on silica gel using a gradient of 10% to 30% ethyl acetate in hexanes. The expected yield is typically in the range of 85-95%.

PART B: Synthesis of N-Boc-3-[(3-bromo-5-chlorophenoxy)methyl]azetidine (Protected Product)

  • Reaction Setup: In a 100 mL round-bottom flask, combine 3-bromo-5-chlorophenol (4.8 g, 23.1 mmol, 1.0 eq) and anhydrous potassium carbonate (K₂CO₃, 6.4 g, 46.2 mmol, 2.0 eq) in anhydrous N,N-dimethylformamide (DMF, 50 mL).

  • Phenoxide Formation: Stir the suspension at room temperature for 30 minutes.

  • Nucleophilic Substitution: Add a solution of N-Boc-3-(tosyloxymethyl)azetidine (from Part A, ~26.7 mmol assumed, 1.1 eq) in 20 mL of DMF to the reaction mixture.

  • Heating: Heat the reaction mixture to 70 °C and stir for 6-8 hours. Monitor the reaction by TLC or LC-MS until the phenol starting material is consumed.

  • Workup:

    • Cool the reaction to room temperature and pour it into 200 mL of ice-water.

    • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

    • Combine the organic extracts and wash with water (2 x 100 mL) and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 5% to 25% ethyl acetate in hexanes to isolate the protected product.

PART C: Synthesis of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine (Final Product)

  • Reaction Setup: Dissolve the purified N-Boc protected intermediate (from Part B) in DCM (e.g., 0.1 M concentration).

  • Deprotection: Add Trifluoroacetic acid (TFA, 10 equivalents) to the solution at room temperature.

  • Reaction Monitoring: Stir the reaction for 2-4 hours. Monitor the deprotection by TLC or LC-MS. The disappearance of the starting material and the appearance of a very polar, baseline spot (on silica TLC) indicates completion.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

    • Dissolve the residue in a minimal amount of DCM and carefully neutralize by adding saturated NaHCO₃ solution until effervescence ceases.

    • Extract the aqueous layer with DCM (3 x 50 mL).

    • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to give the crude final product.

  • Final Purification/Salt Formation:

    • The free base can be purified by chromatography if necessary, but it is often converted to a salt for better stability and handling.

    • To form the hydrochloride salt, dissolve the crude free base in a minimal amount of diethyl ether or ethyl acetate and add a solution of 2 M HCl in diethyl ether dropwise until precipitation is complete.

    • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine as its HCl salt.

Characterization

The identity and purity of the final compound should be confirmed by standard analytical techniques:

  • ¹H NMR (Nuclear Magnetic Resonance): To confirm the proton environment of the molecular structure.

  • ¹³C NMR: To confirm the carbon skeleton.

  • MS (Mass Spectrometry): To confirm the molecular weight of the compound. A high-resolution mass spectrometry (HRMS) is recommended for an exact mass determination.

  • HPLC (High-Performance Liquid Chromatography): To determine the purity of the final product.

Safety and Handling

  • This protocol involves the use of hazardous chemicals. Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • p-Toluenesulfonyl chloride and Trifluoroacetic acid are highly corrosive and moisture-sensitive. Handle with extreme care.

  • 3-Bromo-5-chlorophenol is toxic and an irritant. Avoid inhalation and skin contact.

  • Dichloromethane is a suspected carcinogen. Minimize exposure.

  • Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • Williamson Ether Synthesis: For a general overview of the reaction mechanism and applications. Source: Organic Chemistry, 12th Edition by T.W. Graham Solomons, Craig B. Fryhle, Scott A. Snyder. URL: [Link]

  • Boc Protection and Deprotection: For detailed information on the use of the tert-butyloxycarbonyl protecting group in synthesis. Source: Greene's Protective Groups in Organic Synthesis, 5th Edition by Peter G. M. Wuts. URL: [Link]

  • Azetidines in Medicinal Chemistry: A review on the importance and synthesis of azetidine-containing compounds. Source: Journal of Medicinal Chemistry. URL: [Link]

Application Notes and Protocols for the Chemoselective Coupling of 3-Bromo-5-Chlorophenol with Azetidine Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-N Bond Formation in Drug Discovery

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern medicinal chemistry, with arylamines being a prevalent motif in a vast array of pharmaceuticals and bioactive molecules.[1][2] The targeted synthesis of molecules bearing an azetidine moiety appended to a phenol core is of significant interest, as this structural combination can impart desirable physicochemical properties, such as improved solubility and metabolic stability, while also providing a vector for further molecular elaboration. This guide provides a detailed technical overview and actionable protocols for the chemoselective coupling of 3-bromo-5-chlorophenol with azetidine, focusing on achieving high selectivity for the more reactive carbon-bromine bond.

The primary challenge in this transformation lies in the selective functionalization of the C-Br bond over the more inert C-Cl bond. This is readily achievable using palladium-catalyzed cross-coupling methodologies, most notably the Buchwald-Hartwig amination.[1][3] This reaction has revolutionized the synthesis of arylamines due to its broad substrate scope and functional group tolerance, largely supplanting harsher classical methods.[1] We will also briefly explore the copper-catalyzed Ullmann coupling as a potential alternative.

Theoretical Framework: Achieving Chemoselectivity

The success of the selective amination of 3-bromo-5-chlorophenol hinges on the differential reactivity of the two halogen substituents in the context of the palladium catalytic cycle. The generally accepted order of reactivity for aryl halides in oxidative addition to a Pd(0) center is I > Br > Cl.[2] This inherent difference in reactivity forms the basis for the selective coupling at the C-Br position.

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process that involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halogen bond. This is typically the rate-determining step, and its rate is significantly faster for C-Br bonds than for C-Cl bonds.

  • Amine Coordination and Deprotonation: The amine (azetidine) coordinates to the resulting Pd(II) complex, and a base removes a proton from the nitrogen atom to form a palladium-amido complex.

  • Reductive Elimination: The desired C-N bond is formed as the product is released from the palladium center, regenerating the active Pd(0) catalyst.[1][2][3]

By carefully selecting the reaction conditions, particularly the ligand, base, and temperature, we can exploit the kinetic difference in the oxidative addition step to ensure the selective formation of the desired 3-(azetidin-1-yl)-5-chlorophenol.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination (Recommended)

This protocol is designed for the selective N-arylation of azetidine with 3-bromo-5-chlorophenol at the bromine position. The choice of a bulky, electron-rich phosphine ligand is critical for promoting the catalytic cycle and achieving high yields.

Diagram of the Experimental Workflow:

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - 3-bromo-5-chlorophenol - Azetidine - Pd Precatalyst - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Degas and Backfill with Inert Gas solvent->inert heating Heat to Reaction Temperature (e.g., 80-110 °C) inert->heating stirring Stir for 4-24 h heating->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring cool Cool to Room Temperature monitoring->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify final_product 3-(azetidin-1-yl)-5-chlorophenol purify->final_product Isolated Product

Caption: Workflow for the Buchwald-Hartwig amination.

Materials:

Reagent/MaterialGradeSupplier
3-bromo-5-chlorophenol≥98%Commercially Available
Azetidine≥98%Commercially Available
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))Catalyst GradeCommercially Available
BrettPhosLigand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
Anhydrous TolueneDriSolv® or equivalentCommercially Available
Diethyl etherAnhydrousCommercially Available
Saturated aqueous NH₄ClReagent Grade-
BrineSaturated aqueous NaCl-
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercially Available
Celite®-Commercially Available
Silica Gel230-400 meshCommercially Available

Step-by-Step Procedure:

  • Reaction Setup:

    • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 3-bromo-5-chlorophenol (1.0 mmol, 1.0 equiv.), Pd₂(dba)₃ (0.02 mmol, 2 mol %), and BrettPhos (0.04 mmol, 4 mol %).

    • Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

    • Add sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

    • Add anhydrous toluene (5 mL).

    • Finally, add azetidine (1.2 mmol, 1.2 equiv.) via syringe.

  • Reaction Execution:

    • Place the Schlenk tube in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite®, washing the pad with additional diethyl ether.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (a gradient of ethyl acetate in hexanes is recommended) to afford the desired 3-(azetidin-1-yl)-5-chlorophenol.

Causality Behind Experimental Choices:

  • Palladium Precatalyst and Ligand: Pd₂(dba)₃ is a common and effective Pd(0) source. BrettPhos is a bulky, electron-rich biaryl phosphine ligand that has demonstrated high efficacy in C-N cross-coupling reactions, particularly with challenging substrates.[4] Its steric bulk promotes the formation of the active monoligated palladium species and facilitates the reductive elimination step.

  • Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is effective in deprotonating the azetidine coordinated to the palladium center. Its use is well-established in Buchwald-Hartwig aminations.

  • Solvent: Toluene is a common non-polar solvent for Buchwald-Hartwig reactions that has good solubilizing properties for the reagents. Anhydrous conditions are crucial to prevent quenching of the base and catalyst deactivation.

  • Temperature: The reaction is heated to provide the necessary activation energy for the catalytic cycle, particularly the oxidative addition step. The chosen temperature is a balance between achieving a reasonable reaction rate and minimizing potential side reactions.

Protocol 2: Copper-Catalyzed Ullmann Condensation (Alternative)

The Ullmann condensation is a classical method for forming C-N bonds, typically requiring harsh reaction conditions. However, modern protocols with the use of ligands have enabled this transformation under milder conditions. This can be an alternative approach if palladium-based methods are not desirable.

Diagram of the Ullmann Condensation Workflow:

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine: - 3-bromo-5-chlorophenol - Azetidine - Copper(I) Iodide - Ligand - Base solvent Add Anhydrous Solvent reagents->solvent inert Degas and Backfill with Inert Gas solvent->inert heating Heat to Reaction Temperature (e.g., 90-120 °C) inert->heating stirring Stir for 12-48 h heating->stirring monitoring Monitor by TLC/LC-MS stirring->monitoring cool Cool to Room Temperature monitoring->cool filter Dilute and Filter cool->filter extract Aqueous Work-up filter->extract purify Column Chromatography extract->purify final_product 3-(azetidin-1-yl)-5-chlorophenol purify->final_product Isolated Product

Caption: Workflow for the Ullmann Condensation.

Materials:

Reagent/MaterialGradeSupplier
3-bromo-5-chlorophenol≥98%Commercially Available
Azetidine≥98%Commercially Available
Copper(I) Iodide (CuI)≥99.9%Commercially Available
L-Proline≥99%Commercially Available
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
Anhydrous Dimethyl Sulfoxide (DMSO)DriSolv® or equivalentCommercially Available
Ethyl AcetateReagent GradeCommercially Available
WaterDeionized-
BrineSaturated aqueous NaCl-
Anhydrous Sodium Sulfate (Na₂SO₄)Reagent GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Step-by-Step Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-bromo-5-chlorophenol (1.0 mmol, 1.0 equiv.), copper(I) iodide (0.1 mmol, 10 mol %), L-proline (0.2 mmol, 20 mol %), and potassium carbonate (2.0 mmol, 2.0 equiv.).

    • Evacuate and backfill the flask with an inert gas.

    • Add anhydrous DMSO (5 mL).

    • Add azetidine (1.5 mmol, 1.5 equiv.).

  • Reaction Execution:

    • Heat the reaction mixture to 110 °C and stir for 24-48 hours.

    • Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and pour it into water (20 mL).

    • Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the residue by flash column chromatography.

Causality Behind Experimental Choices:

  • Copper Source and Ligand: CuI is a common and effective copper(I) source for Ullmann couplings. L-proline serves as a ligand that can chelate to the copper center, increasing its solubility and catalytic activity, thereby allowing the reaction to proceed under milder conditions than the traditional ligand-free Ullmann reaction.

  • Base: Potassium carbonate is a milder base compared to sodium tert-butoxide, which is often suitable for copper-catalyzed reactions.

  • Solvent: DMSO is a polar aprotic solvent that is effective in solubilizing the reagents and promoting the reaction.

Comparative Analysis of Methodologies

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Typical Ligands Bulky, electron-rich phosphines (e.g., BrettPhos, RuPhos)Amino acids (e.g., L-proline), diamines
Reaction Temp. Generally milder (80-110 °C)Can require higher temperatures (90-150 °C), though modern protocols are milder
Substrate Scope Very broad, highly functional group tolerantCan be more limited, though improving with new ligands
Selectivity Excellent for Br vs. ClGenerally good, but may require more optimization
Cost Palladium catalysts and phosphine ligands can be expensiveCopper catalysts are significantly cheaper

Troubleshooting and Key Considerations

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature, reaction time, or catalyst/ligand loading. Ensure all reagents and solvents are strictly anhydrous.

  • Side Reactions: The primary potential side reaction is the competing amination at the C-Cl position. This is generally disfavored but could occur at higher temperatures or with prolonged reaction times. Hydrodehalogenation (replacement of the halogen with hydrogen) can also be a minor byproduct.

  • Purification: The phenolic hydroxyl group can cause tailing on silica gel chromatography. Adding a small amount of a polar solvent like methanol or a few drops of acetic acid to the eluent can sometimes improve the separation.

Conclusion

The chemoselective coupling of 3-bromo-5-chlorophenol with azetidine is a readily achievable transformation that provides access to valuable building blocks for drug discovery. The palladium-catalyzed Buchwald-Hartwig amination is the recommended method due to its high selectivity, broad functional group tolerance, and well-established reliability. While the copper-catalyzed Ullmann condensation presents a more economical alternative, it may require more extensive optimization to achieve comparable results. The protocols and insights provided herein are intended to serve as a comprehensive guide for researchers and scientists in the successful execution of this important synthetic transformation.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society, 133(43), 17131-17142. [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 22, 2026, from [Link]

  • Ley, S. V., & Thomas, A. W. (2003). Modern Synthetic Methods for Copper-Mediated C(aryl)-O, C(aryl)-N, and C(aryl)-S Bond Formation.
  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.

Sources

Application Note: Strategic N-Protection and Deprotection in the Synthesis of Halogenated Aryl-Azetidine Ethers

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine presents a classic medicinal chemistry challenge: coupling a strained, nucleophilic heterocycle (azetidine) with a poly-halogenated aromatic system. The azetidine ring is prone to ring-opening polymerization under Lewis acidic conditions or high thermal stress, while the aryl halides (bromine and chlorine) are sensitive to hydrogenolysis (Pd/C) and metal-halogen exchange.

This Application Note details a robust synthetic route relying on N-Boc (tert-butyloxycarbonyl) protection.[1] The Boc group is selected for its orthogonality to aryl halides during deprotection, unlike Cbz or Benzyl groups which require hydrogenolysis that would likely debrominate the target. We provide optimized protocols for the ether coupling via the Mitsunobu reaction and a high-yield, precipitation-based acidic deprotection strategy.

Chemoselectivity Matrix
Protecting GroupDeprotection MethodCompatibility with Ar-Br/ClSuitability
Boc Acid (TFA or HCl) High Optimal
CbzHydrogenolysis (H₂/Pd)Low (Dehalogenation risk)Poor
Benzyl (Bn)Hydrogenolysis or ACE-ClLow to MediumPoor
FmocBase (Piperidine)HighAcceptable (Costlier)

Synthetic Workflow Visualization

The following diagram outlines the critical path and decision logic for the synthesis, highlighting the protection strategy.

G Start Start: 3-(Hydroxymethyl)azetidine Decision Decision: Select N-Protection Start->Decision BocRoute Route A: N-Boc Protection (Orthogonal to Aryl Halides) Decision->BocRoute Preferred CbzRoute Route B: N-Cbz/Bn Protection (Risk of Debromination) Decision->CbzRoute Avoid Coupling Step 2: Ether Coupling (Mitsunobu: DIAD, PPh3, Ar-OH) BocRoute->Coupling Intermed Intermediate: N-Boc-3-[(3-Br-5-Cl-phenoxy)methyl]azetidine Coupling->Intermed Deprotect Step 3: N-Deprotection (4M HCl in Dioxane) Intermed->Deprotect Final Final Product: Azetidine HCl Salt Deprotect->Final Precipitation

Caption: Synthetic logic flow emphasizing the selection of Boc protection to preserve aryl halides during the deprotection phase.

Protocol 1: Ether Coupling via Mitsunobu Reaction

Objective: Synthesize tert-butyl 3-[(3-bromo-5-chlorophenoxy)methyl]azetidine-1-carboxylate.

Rationale

Direct SN2 displacement of the alcohol (via mesylate) is possible but often requires higher temperatures that can degrade the strained azetidine ring. The Mitsunobu reaction proceeds under mild, neutral conditions, preserving the N-Boc group and the azetidine ring integrity.

Materials
  • Substrate: tert-Butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 equiv)

  • Nucleophile: 3-Bromo-5-chlorophenol (1.1 equiv)

  • Reagents: Triphenylphosphine (PPh₃, 1.2 equiv), Diisopropyl azodicarboxylate (DIAD, 1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology
  • Preparation: In a flame-dried round-bottom flask under N₂ atmosphere, dissolve tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (1.0 g, 5.34 mmol) and 3-bromo-5-chlorophenol (1.22 g, 5.87 mmol) in anhydrous THF (55 mL).

  • Phosphine Addition: Add Triphenylphosphine (1.68 g, 6.4 mmol) to the solution. Stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. Critical: Controlling the exotherm prevents side reactions.

  • DIAD Addition: Add DIAD (1.26 mL, 6.4 mmol) dropwise over 15 minutes. The solution will turn yellow.[2]

  • Reaction: Allow the mixture to warm to room temperature (25 °C) and stir for 12–16 hours.

  • Monitoring: Monitor by TLC (Hexanes/EtOAc 4:1). The starting alcohol (lower R_f) should disappear.

  • Workup: Concentrate the solvent under reduced pressure.

  • Purification: The crude residue contains PPh₃O (triphenylphosphine oxide). Triturate with cold diethyl ether/hexanes (1:1) to precipitate most of the PPh₃O, filter, and purify the filtrate via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Expected Yield: 75–85% as a colorless viscous oil or low-melting solid.

Protocol 2: N-Deprotection (The Critical Step)

Objective: Removal of the Boc group to yield 3-[(3-bromo-5-chlorophenoxy)methyl]azetidine hydrochloride.

Rationale

Why HCl/Dioxane? While TFA/DCM is standard, it yields a Trifluoroacetate salt which is often hygroscopic and difficult to handle. Using anhydrous HCl in Dioxane allows the product to precipitate as a stable Hydrochloride salt, which can be isolated by simple filtration, avoiding aqueous workup where the water-soluble azetidine could be lost.

Materials
  • Substrate: N-Boc-Azetidine Ether (from Protocol 1)

  • Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous)

  • Solvent: 1,4-Dioxane (minimal volume) or Diethyl Ether (for precipitation)

Step-by-Step Methodology
  • Dissolution: Dissolve the purified N-Boc intermediate (1.0 g) in a minimal amount of dry 1,4-dioxane (2–3 mL).

    • Note: If the substrate is not fully soluble, add a small amount of dry DCM.

  • Acidification: Cool the solution to 0 °C. Add 4.0 M HCl in Dioxane (10 equiv, ~6.5 mL) dropwise.

    • Caution: Gas evolution (isobutylene) and slight exotherm.

  • Deprotection: Stir at room temperature for 2–4 hours.

    • QC Check: A white precipitate should begin to form. TLC (stained with Ninhydrin) will show a baseline spot (free amine) and disappearance of the starting material.

  • Precipitation: Dilute the reaction mixture with anhydrous Diethyl Ether (30 mL) to maximize precipitation of the hydrochloride salt.

  • Isolation: Filter the white solid under a stream of N₂ (to prevent moisture absorption). Wash the filter cake with cold Ether (2 x 10 mL).

  • Drying: Dry the solid under high vacuum for 4 hours.

Result: 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine Hydrochloride . Storage: Store at -20 °C. Azetidine salts are stable; the free base is prone to degradation.

Data Summary: Deprotection Comparison
ParameterMethod A: TFA / DCMMethod B: HCl / Dioxane (Recommended)
Reagent 20% TFA in Dichloromethane4M HCl in Dioxane
Product Form TFA Salt (Hygroscopic oil/gum)HCl Salt (Crystalline solid)
Workup Requires evaporation/azeotropingFiltration (Precipitation)
Stability ModerateHigh
Yield ~95% (Quantitative)90–95%

Troubleshooting & Safety

Troubleshooting Guide
  • Issue: Incomplete Coupling (Mitsunobu).

    • Cause: Steric hindrance of the neopentyl-like carbon on the azetidine.

    • Solution: Switch to the Mesylate Route . React N-Boc-3-(hydroxymethyl)azetidine with MsCl/Et₃N to form the mesylate, then displace with 3-bromo-5-chlorophenol using Cs₂CO₂ in CH₃CN at 60 °C.

  • Issue: "Sticky" Salt during Deprotection.

    • Cause: Traces of residual EtOAc or moisture.

    • Solution: Triturate the gum with anhydrous pentane or Et₂O under sonication to induce crystallization.

Safety & Toxicology
  • Azetidines: Low molecular weight azetidines are potential alkylating agents and sensitizers. Handle all free bases in a fume hood.

  • HCl/Dioxane: Corrosive and moisture sensitive. Dioxane is a suspected carcinogen; use appropriate PPE.

References

  • Greene's Protective Groups in Organic Synthesis. Wuts, P. G. M. (2014). Standard protocols for Boc protection and deprotection, emphasizing orthogonality to aryl halides. Wiley.[3]

  • Mitsunobu Reaction: Mechanism and Application. Swamy, K. C. K., et al. (2009). Chemical Reviews. Detailed review of DIAD/PPh3 coupling mechanisms.

  • Synthesis of 3,3-Disubstituted Azetidines. The Journal of Organic Chemistry. (2025).[4][5][6][7][8] Recent advances in azetidine functionalization relevant to drug discovery scaffolds.

  • Boc Deprotection Protocols. BenchChem Application Notes. Comparative review of HCl vs TFA deprotection methodologies.

  • Azetidine Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry. Discussion of azetidine stability and salt formation for storage.

Sources

Application Notes and Protocols: Utilizing 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine as a Fragment in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Azetidines in Fragment-Based Drug Discovery

The landscape of modern medicinal chemistry is increasingly dominated by the pursuit of novel chemical matter with improved pharmacological profiles. In this context, fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying highly efficient starting points for drug development.[1][2] Unlike traditional high-throughput screening, FBDD utilizes small, low-molecular-weight compounds ("fragments") to probe the binding sites of biological targets.[3] The inherent simplicity of these fragments often translates to more efficient and productive lead optimization campaigns.

Within the vast chemical space of potential fragments, saturated heterocycles have garnered significant attention. Among these, the azetidine ring, a four-membered nitrogen-containing heterocycle, has become a privileged scaffold.[4][5] Its unique combination of properties, including conformational rigidity, a three-dimensional exit vector, and improved metabolic stability and aqueous solubility, makes it an attractive bioisostere for larger, more lipophilic ring systems like pyrrolidine and piperidine.[6][7] The incorporation of an azetidine moiety can lead to significant improvements in a compound's pharmacokinetic and pharmacodynamic properties.[5] This application note provides a detailed guide on the utilization of a specific, highly functionalized azetidine fragment, 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine , in medicinal chemistry research.

Physicochemical Properties of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

The utility of a fragment is intrinsically linked to its physicochemical properties. While experimental data for this specific fragment is not widely available, we can infer its key characteristics based on its constituent parts. A comprehensive understanding of these properties is crucial for designing effective screening campaigns and for guiding subsequent lead optimization efforts.[8][9]

PropertyPredicted/Estimated ValueRationale and Impact on Drug Discovery
Molecular Weight ~308.5 g/mol Falls within the typical range for fragments, adhering to the "Rule of Three" (MW < 300), ensuring good ligand efficiency.[2]
cLogP 2.5 - 3.5Moderate lipophilicity suggests a balance between aqueous solubility and membrane permeability, which is desirable for cell-based assays and oral bioavailability.[9]
Topological Polar Surface Area (TPSA) ~21.3 ŲLow TPSA is indicative of good membrane permeability and potential for blood-brain barrier penetration.
pKa (azetidine nitrogen) 8.5 - 9.5The basicity of the azetidine nitrogen allows for salt formation, which can enhance solubility and provide a handle for purification. At physiological pH, a significant portion will be protonated, influencing interactions with targets.[8]
Hydrogen Bond Acceptors 2 (Oxygen, Nitrogen)Provides key interaction points for binding to biological targets.
Hydrogen Bond Donors 1 (protonated Nitrogen)The protonated azetidine nitrogen can act as a hydrogen bond donor.
Rotatable Bonds 3Limited number of rotatable bonds provides conformational constraint, reducing the entropic penalty upon binding.[6]

Synthetic Protocol: Preparation of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

The synthesis of 3-substituted azetidines can be achieved through various established methods.[10][11][12] The following protocol outlines a plausible and efficient route to the title compound, starting from commercially available materials.

Workflow for the Synthesis of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

Synthetic_Workflow A 1. N-Boc-3-hydroxymethylazetidine C Mitsunobu Reaction (DIAD, PPh3, THF) A->C B 2. 3-Bromo-5-chlorophenol B->C D 3. N-Boc-3-[(3-bromo-5-chlorophenoxy)methyl]azetidine C->D Formation of ether linkage E Boc Deprotection (TFA or HCl in Dioxane) D->E Removal of protecting group F 4. 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine E->F Final Fragment

Caption: Synthetic workflow for the preparation of the target fragment.

Step-by-Step Experimental Procedure:

Step 1: Synthesis of N-Boc-3-[(3-bromo-5-chlorophenoxy)methyl]azetidine (Mitsunobu Reaction)

  • To a stirred solution of N-Boc-3-hydroxymethylazetidine (1.0 eq.), 3-bromo-5-chlorophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-Boc-3-[(3-bromo-5-chlorophenoxy)methyl]azetidine.

Causality Behind Experimental Choices: The Mitsunobu reaction is a reliable method for the formation of ether linkages from alcohols and phenols with inversion of stereochemistry (though not relevant here).[13] The use of anhydrous THF and a nitrogen atmosphere is crucial to prevent quenching of the reactive intermediates by water.

Step 2: Deprotection to Yield 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

  • Dissolve the N-Boc-protected intermediate from Step 1 in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:1 v/v) or a solution of hydrochloric acid (HCl) in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • If using TFA, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid. If using HCl in dioxane, the hydrochloride salt of the product can often be precipitated by the addition of diethyl ether.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the final product, 3-[(3-bromo-5-chlorophenoxy)methyl]azetidine.

Self-Validating System: The purity and identity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry to ensure it meets the quality standards for use in fragment screening.

Application Protocol: Fragment Screening using Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a powerful biophysical technique for detecting and quantifying biomolecular interactions in real-time without the need for labels. It is a widely used method for fragment screening due to its sensitivity and ability to provide kinetic data.[3]

Workflow for SPR-based Fragment Screening

SPR_Workflow A 1. Target Protein Immobilization C 3. Primary Screen (Single concentration) A->C B 2. Fragment Library Preparation (including the azetidine fragment) B->C D 4. Hit Confirmation (Dose-response analysis) C->D Identify initial hits E 5. Affinity & Kinetics Determination (Full kinetic analysis) D->E Confirm binding & determine KD F 6. Hit Validation (Orthogonal biophysical methods, e.g., NMR) E->F Validate binding mode & rule out artifacts

Caption: A typical workflow for fragment screening using SPR.

Detailed Step-by-Step Methodology:

1. Target Protein Immobilization:

  • Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) using standard amine coupling chemistry. The immobilization level should be optimized to minimize mass transport effects.

  • A reference flow cell should be prepared in the same way but without the target protein to allow for reference subtraction.

2. Fragment Solution Preparation:

  • Prepare a stock solution of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine in 100% DMSO.

  • Prepare a dilution series of the fragment in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and a small percentage of DMSO to aid solubility). The final DMSO concentration should be kept constant across all samples and should be low enough to not interfere with the assay (typically <5%).

3. Primary Screening:

  • Inject the fragment at a single, high concentration (e.g., 100-500 µM) over the target and reference flow cells.

  • Monitor the binding response (in Response Units, RU). A significant and reproducible response in the target flow cell compared to the reference flow cell indicates a potential hit.

4. Hit Confirmation and Affinity Determination:

  • For confirmed hits, perform a dose-response experiment by injecting a series of fragment concentrations (e.g., from low µM to high µM) over the sensor surface.

  • Fit the equilibrium binding responses against the fragment concentrations to a steady-state affinity model to determine the dissociation constant (K_D).

5. Kinetic Analysis:

  • To obtain kinetic parameters (k_a and k_d), inject a single concentration of the fragment for a defined association time, followed by a buffer-only injection for a defined dissociation time.

  • Fit the resulting sensorgram to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a) and the dissociation rate constant (k_d). The K_D can then be calculated as k_d/k_a.

Trustworthiness of the Protocol: The inclusion of a reference flow cell, DMSO concentration matching, and orthogonal hit validation methods are crucial for ensuring the reliability of the screening results and for eliminating false positives.

Conclusion: A Versatile Fragment for Modern Drug Discovery

3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine represents a promising fragment for use in modern drug discovery campaigns. Its unique combination of a conformationally constrained azetidine core and a di-halogenated phenoxy moiety provides a rich set of features for probing protein binding sites. The protocols outlined in this application note provide a solid foundation for the synthesis and screening of this and similar azetidine-containing fragments. The insights gained from such studies can pave the way for the development of novel therapeutics with improved efficacy and pharmacokinetic profiles.

References

  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Cheekatla, S. R. (2026). Azetidines in medicinal chemistry: emerging applications and approved drugs. Future Medicinal Chemistry.
  • Joseph, C., et al. (n.d.). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Open Bio. [Link]

  • Kumar, A., & Singh, J. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry. [Link]

  • Schiebel, J., et al. (2019). Concepts and Core Principles of Fragment-Based Drug Design. Molecules. [Link]

  • Edfeldt, F., et al. (n.d.). Fragment-based drug discovery: opportunities for organic synthesis. Chemical Society Reviews. [Link]

  • Urban, M., & D’hooghe, M. (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Meanwell, N. A. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. Comprehensive Medicinal Chemistry III. [Link]

  • Faust, M. R., et al. (2010). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. European Journal of Medicinal Chemistry. [Link]

  • Smith, A. M. R., et al. (2024). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. [Link]

  • Hirsch, A. K. H., et al. (n.d.). Exploring Fragment-Based Approaches in Drug Discovery. Drug Design, Development and Therapy. [Link]

  • Faust, M. R., et al. (n.d.). Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship. ChEMBL. [Link]

  • Unspecified. (n.d.). Synthesis of 4-membered heterocycles as fragments and bioisosteres. Unspecified Source. [Link]

  • Unspecified. (n.d.). Background and conceptual design a Aza-azetidine bioisostere of... ResearchGate. [Link]

  • Urban, M., & D’hooghe, M. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Unspecified. (n.d.). Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications. University of Birmingham. [Link]

  • Unspecified. (n.d.). Process for preparing 3-phenoxy-1-azetidines and carboxamide derivatives.
  • Taylor & Francis. (n.d.). Azetidines – Knowledge and References. Taylor & Francis. [Link]

  • Unspecified. (n.d.). Synthesis and Functionalization of Azetidine-Containing Small Macrocyclic Peptides 1. LJMU Research Online. [Link]

  • Unspecified. (n.d.). Structures of some azetidine-based drugs. ResearchGate. [Link]

  • PubChem. (n.d.). 3-Bromoazetidine hydrochloride. PubChem. [Link]

  • Unspecified. (n.d.). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC. [Link]

  • Bott, T. M., & West, F. G. (2011). PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. HETEROCYCLES. [Link]

  • Ombito, J. O., et al. (2026). Recent progress in synthesis of 3-functionalized azetidines. Arkivoc. [Link]

  • Unspecified. (2020). Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Unspecified. (n.d.). Synthesis of Azetidines via Visible Light-Mediated Intermolecular [2+2] Photocycloaddition. ChemRxiv. [Link]

  • Unspecified. (2025). Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Unspecified. (n.d.). Process for synthesis of azetidine and novel intermediates therefor.
  • Unspecified. (n.d.). Physicochemical Property Modules Overview. Unspecified Source. [Link]

  • PubChem. (n.d.). 3-[(2-Bromo-4-phenoxyphenyl)methoxy]azetidine-1-carbonitrile. PubChem. [Link]

  • EPA. (n.d.). 1-{3-Carboxy-3-[(3-carboxy-3-hydroxypropyl)amino]propyl}azetidine-2-carboxylic acid. EPA. [Link]

  • Unspecified. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. MDPI. [Link]

Sources

Application Notes and Protocols: Functionalization Strategies for the Azetidine Ring in 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Azetidines are a pivotal class of four-membered nitrogen-containing heterocycles that have garnered significant attention in medicinal chemistry due to their unique structural and physicochemical properties.[1][2] Their inherent ring strain and three-dimensional character can confer improved metabolic stability, solubility, and receptor binding affinity to drug candidates.[1] This guide provides a comprehensive overview of synthetic strategies for the functionalization of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine, a versatile scaffold with multiple reaction handles. We will explore selective modifications at the azetidine nitrogen, the aromatic ring, and discuss the potential for ring-opening reactions to generate novel molecular architectures. The protocols detailed herein are designed to be robust and scalable, providing researchers in drug discovery and development with a practical toolkit for leveraging this valuable building block.

Introduction: The Strategic Value of the Azetidine Scaffold

The azetidine motif is increasingly incorporated into pharmaceutical agents to enhance their pharmacokinetic and pharmacodynamic profiles.[1][3] Its rigid, sp³-rich structure serves as a valuable bioisostere for other cyclic and acyclic moieties, often leading to improved target engagement and reduced off-target effects.[3] The starting material, 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine, presents a particularly attractive platform for library synthesis and lead optimization due to the presence of three distinct points for diversification: the secondary amine of the azetidine ring, and the bromo and chloro substituents on the phenyl ring. The differential reactivity of these sites allows for a modular and strategic approach to the synthesis of novel compounds.

Strategic Considerations for Functionalization

The functionalization of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine can be approached by considering the reactivity of its key components. The azetidine nitrogen is a nucleophilic center, readily participating in a variety of N-functionalization reactions. The aryl halide moieties, with bromine being more reactive than chlorine in typical cross-coupling reactions, allow for selective and sequential modifications of the aromatic ring. Finally, the strained four-membered ring itself can be a substrate for ring-opening reactions, providing access to acyclic amine derivatives.

PART 1: N-Functionalization of the Azetidine Ring

The secondary amine of the azetidine ring is a primary site for introducing molecular diversity. Standard N-alkylation and N-acylation reactions are generally high-yielding. However, for the synthesis of N-aryl azetidines, palladium-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination are the methods of choice, offering broad substrate scope and functional group tolerance.[4][5][6]

Protocol 1: N-Arylation via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed N-arylation of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine with an aryl bromide.

Reaction Principle: The Buchwald-Hartwig amination involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to form the C-N bond and regenerate the catalyst.[5]

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L2 OxAdd Oxidative Addition Pd(0)L2->OxAdd Ar-X ArPd(II)XL2 Ar-Pd(II)-X(L2) OxAdd->ArPd(II)XL2 AmineCoord Amine Coordination ArPd(II)XL2->AmineCoord Amine ArPd(II)X(Amine)L [Ar-Pd(II)-X(Amine)L]+ AmineCoord->ArPd(II)X(Amine)L Deprotonation Deprotonation (Base) ArPd(II)X(Amine)L->Deprotonation ArPd(II)(Amide)L Ar-Pd(II)-(Amide)L Deprotonation->ArPd(II)(Amide)L RedElim Reductive Elimination ArPd(II)(Amide)L->RedElim RedElim->Pd(0)L2 Regeneration Ar-Amine Ar-Amine RedElim->Ar-Amine

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Materials and Reagents:

ReagentCAS NumberSupplier
3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine(Internal)(Internal)
Aryl Bromide(Variable)(Commercial)
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3(Commercial)
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)564483-18-7(Commercial)
Sodium tert-butoxide (NaOtBu)865-48-5(Commercial)
Toluene, Anhydrous108-88-3(Commercial)

Experimental Protocol:

  • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃ (0.02 equiv), XPhos (0.04 equiv), and Sodium tert-butoxide (1.4 equiv).

  • Add 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine (1.0 equiv) and the aryl bromide (1.2 equiv).

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

PART 2: Selective Functionalization of the Aryl Ring

The dihalogenated phenyl ring offers opportunities for selective functionalization through palladium-catalyzed cross-coupling reactions. The carbon-bromine bond is generally more reactive than the carbon-chlorine bond, allowing for selective coupling at the bromine position under carefully controlled conditions.[7][8]

Protocol 2: Selective Suzuki-Miyaura Coupling at the Bromine Position

This protocol details the selective Suzuki-Miyaura coupling of an arylboronic acid at the bromine position of the 3-bromo-5-chlorophenoxy moiety.

Reaction Principle: The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[9] The selectivity for the C-Br bond over the C-Cl bond is achieved by using appropriate reaction conditions and a suitable palladium catalyst system.[7][8]

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow Start Start: Aryl Halide & Boronic Acid Reaction_Setup Reaction Setup: - Palladium Catalyst - Base - Solvent Start->Reaction_Setup Heating Heating and Stirring Reaction_Setup->Heating Monitoring Reaction Monitoring (TLC/LC-MS) Heating->Monitoring Workup Aqueous Work-up Monitoring->Workup Reaction Complete Purification Purification (Chromatography) Workup->Purification Product Final Product Purification->Product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

ReagentCAS NumberSupplier
N-protected 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine(Internal)(Internal)
Arylboronic Acid(Variable)(Commercial)
Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))14221-01-3(Commercial)
Potassium Carbonate (K₂CO₃)584-08-7(Commercial)
1,4-Dioxane/Water (4:1)(Mixture)(Commercial)

Experimental Protocol:

  • To a Schlenk flask, add the N-protected 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine (1.0 equiv), arylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Add Pd(PPh₃)₄ (0.05 equiv).

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool to room temperature and add water.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Protocol 3: Sonogashira Coupling at the Bromine Position

This protocol describes the palladium- and copper-catalyzed Sonogashira coupling of a terminal alkyne at the bromine position.

Reaction Principle: The Sonogashira reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[10] The reaction is co-catalyzed by palladium and copper complexes. Similar to the Suzuki coupling, selectivity for the C-Br bond is achievable.[10]

Materials and Reagents:

ReagentCAS NumberSupplier
N-protected 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine(Internal)(Internal)
Terminal Alkyne(Variable)(Commercial)
PdCl₂(PPh₃)₂ (Bis(triphenylphosphine)palladium(II) chloride)13965-03-2(Commercial)
Copper(I) Iodide (CuI)7681-65-4(Commercial)
Triethylamine (TEA)121-44-8(Commercial)
Tetrahydrofuran (THF), Anhydrous109-99-9(Commercial)

Experimental Protocol:

  • To a Schlenk flask under an inert atmosphere, add N-protected 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.06 equiv) in anhydrous THF.

  • Add triethylamine (3.0 equiv) followed by the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-60 °C if necessary.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

PART 3: Ring-Opening Reactions of the Azetidine Moiety

The inherent ring strain of the azetidine ring can be exploited to generate acyclic amine derivatives through nucleophilic ring-opening reactions.[11][12][13] This strategy provides access to a different chemical space compared to direct functionalization. Activation of the azetidine nitrogen, typically through protonation or quaternization, is often required to facilitate the ring-opening.[12][13]

Protocol 4: Lewis Acid-Mediated Ring Opening with an Alcohol Nucleophile

This protocol describes the ring-opening of the azetidine with an alcohol nucleophile catalyzed by a Lewis acid.

Reaction Principle: A Lewis acid coordinates to the azetidine nitrogen, activating the ring towards nucleophilic attack by an alcohol. This results in the formation of a γ-amino alcohol derivative.[12]

Diagram: Decision Tree for Functionalization Strategy

Functionalization_Strategy Start Starting Material: 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine Q1 Desired Modification Site? Start->Q1 N_Func N-Functionalization Q1->N_Func Azetidine Nitrogen Aryl_Func Aryl Ring Functionalization Q1->Aryl_Func Phenyl Ring Ring_Opening Azetidine Ring Opening Q1->Ring_Opening Azetidine Ring Q2 Reaction Type? N_Func->Q2 Q3 Selective Halogen? Aryl_Func->Q3 Nucleophilic_Opening Nucleophilic Ring Opening Ring_Opening->Nucleophilic_Opening Buchwald Buchwald-Hartwig (N-Arylation) Q2->Buchwald C-N Bond Formation Alkylation N-Alkylation/Acylation Q2->Alkylation Alkylation/ Acylation Suzuki Suzuki Coupling Q3->Suzuki Bromine Sonogashira Sonogashira Coupling Q3->Sonogashira Bromine

Caption: Decision tree for selecting a functionalization strategy.

Materials and Reagents:

ReagentCAS NumberSupplier
N-protected 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine(Internal)(Internal)
Alcohol Nucleophile(Variable)(Commercial)
Boron Trifluoride Etherate (BF₃·OEt₂)109-63-7(Commercial)
Dichloromethane (DCM), Anhydrous75-09-2(Commercial)

Experimental Protocol:

  • Dissolve the N-protected 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine (1.0 equiv) in the desired alcohol (which also serves as the solvent).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add boron trifluoride etherate (1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the product by flash column chromatography.

Conclusion

The strategic functionalization of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine offers a powerful platform for the generation of diverse chemical libraries for drug discovery. By leveraging the differential reactivity of the azetidine nitrogen and the aryl halides, chemists can achieve selective and sequential modifications to explore structure-activity relationships. Furthermore, the potential for ring-opening reactions expands the accessible chemical space to include novel acyclic amine derivatives. The protocols provided in this guide serve as a robust starting point for researchers to unlock the full potential of this versatile scaffold.

References

  • Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry. [Link]

  • Modular Access to Functionalized Azetidines via Electrophilic Azetidinylation. ChemRxiv. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. PubMed. [Link]

  • Strain-release arylations for the bis-functionalization of azetidines. Chemical Communications. [Link]

  • Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. Synthesis. [Link]

  • Intramolecular Ring Opening of Azetidines under Transition Metal-Free Conditions. Organic Letters. [Link]

  • Azetidine synthesis. Organic Chemistry Portal. [Link]

  • Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Azetidine amino acid biosynthesis by non-heme iron-dependent enzymes. Nature Chemical Biology. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. ChemRxiv. [Link]

  • PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES. University of Alberta. [Link]

  • Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal. [Link]

  • Azetidines in medicinal chemistry: emerging applications and approved drugs. Expert Opinion on Drug Discovery. [Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis. Journal of the American Chemical Society. [Link]

  • Aziridine- and Azetidine-Pd Catalytic Combinations. Synthesis and Evaluation of the Ligand Ring Size Impact on Suzuki-Miyaura Reaction Issues. Molecules. [Link]

  • Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. ResearchGate. [Link]

  • Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience. [Link]

  • Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle. Organic & Biomolecular Chemistry. [Link]

  • Recent progress in synthesis of 3-functionalized azetidines. ResearchGate. [Link]

  • Palladium-Catalyzed C–H Arylation and Azetidination of Pentacyclic Triterpenoids. ACS Omega. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Synthesis of azetidines, γ-lactams, fused furan bispyrrolidines and 2-pyrazolines. University of Birmingham. [Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. Molecules. [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ChemRxiv. [Link]

  • Boron-Mediated Regioselective Aromatic C−H Functionalization via an Aryl BF2 Complex. Chalmers University of Technology. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Simultaneous Dehalogenation and Hydrogenation in Sonogashira Coupling. Precision Chemistry. [Link]

  • One Pot Selective Arylation of 2-Bromo-5-Chloro Thiophene; Molecular Structure Investigation via Density Functional Theory (DFT), X-ray Analysis, and Their Biological Activities. PubMed. [Link]

  • Strain-Release Arylations for the Bis-Functionalization of Azetidines. ResearchGate. [Link]

  • Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. [Link]

  • Palladium-catalyzed cross-coupling reaction of azides with isocyanides. Organic Chemistry Frontiers. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [Link]

  • Palladium-Catalyzed Regioselective and Stereospecific Ring-Opening Cross-Coupling of Aziridines: Experimental and Computational Studies. Accounts of Chemical Research. [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances. [Link]

  • Suzuki reaction. Wikipedia. [Link]

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Application Notes & Protocols: Microwave-Assisted Synthesis of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive guide for the synthesis of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine, a key building block in contemporary drug discovery programs. The protocol leverages the efficiency and green chemistry principles of microwave-assisted synthesis to achieve rapid reaction times and high yields. Detailed experimental procedures, mechanistic insights, and data interpretation are presented to enable researchers to replicate and adapt this methodology for their specific needs.

Introduction: The Strategic Advantage of Microwave-Assisted Synthesis

The target molecule, 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine, represents a class of substituted azetidines that are of significant interest in medicinal chemistry due to their prevalence in a wide array of biologically active compounds. Traditional synthetic routes often rely on conventional heating methods that can be time-consuming and may lead to the formation of undesirable byproducts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technology that accelerates chemical reactions by utilizing microwave energy to directly and efficiently heat the reaction mixture.[1][2][3][4][5] This direct heating mechanism often leads to shorter reaction times, higher yields, and improved product purity compared to conventional methods.[1][6][7][8][9] The application of microwave irradiation to the Williamson ether synthesis, the core reaction in this protocol, has been shown to be particularly effective.[6][7][10][11]

Causality of Experimental Choice: The selection of a microwave-assisted approach for this synthesis is predicated on its ability to overcome the activation energy barrier of the S(_N)2 reaction more efficiently than conventional heating. The rapid, uniform heating provided by microwaves minimizes the potential for thermal decomposition of reactants and products, a common issue in prolonged, high-temperature reactions.[2]

Reaction Mechanism and Pathway

The synthesis of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine proceeds via a Williamson ether synthesis, a classic S(_N)2 reaction.[11][12] In this reaction, the phenoxide ion, generated in situ from 3-bromo-5-chlorophenol by a base, acts as a nucleophile and attacks the electrophilic carbon of 3-(chloromethyl)azetidine, displacing the chloride leaving group.

Mechanism Breakdown:

  • Deprotonation: A suitable base, such as potassium carbonate, deprotonates the hydroxyl group of 3-bromo-5-chlorophenol to form the more nucleophilic potassium 3-bromo-5-chlorophenoxide.

  • Nucleophilic Attack: The resulting phenoxide anion undergoes a backside attack on the carbon atom of the chloromethyl group of the azetidine ring.[11]

  • Displacement: The chloride ion is displaced as the leaving group, forming the desired ether linkage and the final product.

The use of a polar aprotic solvent like N,N-Dimethylformamide (DMF) is crucial as it effectively solvates the potassium cation without strongly solvating the phenoxide anion, thereby enhancing its nucleophilicity.[13]

Experimental Protocol

This protocol is designed for a dedicated microwave reactor. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
3-Bromo-5-chlorophenol≥98%Commercially Available---
3-(Chloromethyl)azetidine hydrochloride≥97%Commercially AvailableTo be neutralized prior to use.
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Commercially AvailableFinely powdered for better reactivity.
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Commercially AvailableUse from a sealed bottle to avoid moisture.
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Brine (Saturated NaCl solution)---Prepared in-houseFor washing.
Anhydrous Sodium Sulfate (Na₂SO₄)---Commercially AvailableFor drying.
Step-by-Step Synthesis Protocol
  • Neutralization of 3-(Chloromethyl)azetidine hydrochloride:

    • In a 25 mL round-bottom flask, dissolve 3-(chloromethyl)azetidine hydrochloride (1.0 eq) in deionized water.

    • Cool the solution in an ice bath and add a 2M solution of sodium hydroxide dropwise with stirring until the pH reaches ~10-11.

    • Extract the free base into dichloromethane (3 x 20 mL).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base as an oil. Use immediately in the next step.

  • Microwave Reaction Setup:

    • To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add 3-bromo-5-chlorophenol (1.0 eq).

    • Add anhydrous potassium carbonate (2.0 eq).

    • Add anhydrous DMF (5 mL).

    • Add the freshly prepared 3-(chloromethyl)azetidine free base (1.1 eq).

    • Seal the vial with a septum cap.

  • Microwave Irradiation:

    • Place the sealed vial into the cavity of the microwave reactor.

    • Set the reaction parameters as follows:

      • Temperature: 120 °C

      • Time: 15 minutes

      • Power: 150 W (or as determined by the instrument's power-ramping feature)

      • Stirring: High

  • Work-up and Purification:

    • After the reaction is complete, allow the vial to cool to room temperature.

    • Quench the reaction mixture by adding deionized water (20 mL).

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 15 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Data Presentation and Visualization

Quantitative Data Summary
ParameterValue
Reactants
3-Bromo-5-chlorophenol1.0 mmol
3-(Chloromethyl)azetidine1.1 mmol
Potassium Carbonate2.0 mmol
Solvent
N,N-Dimethylformamide (DMF)5 mL
Microwave Parameters
Temperature120 °C
Time15 min
Power150 W
Outcome
Expected Yield 85-95%
Purity (Post-Chromatography) >98%
Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reactant Preparation cluster_reaction Microwave Synthesis cluster_purification Purification Reactants 3-Bromo-5-chlorophenol 3-(Chloromethyl)azetidine HCl K₂CO₃, DMF Neutralization Neutralize Azetidine HCl (NaOH, H₂O, DCM) Reactants->Neutralization Combine Combine Reactants in Microwave Vial Neutralization->Combine Microwave Microwave Irradiation (120°C, 15 min, 150W) Combine->Microwave Seal Vial Workup Aqueous Work-up (H₂O, EtOAc) Microwave->Workup Cool to RT Chromatography Column Chromatography (Silica, Hexane/EtOAc) Workup->Chromatography Product Pure Product 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine Chromatography->Product

Caption: Workflow for the microwave-assisted synthesis of the target compound.

Trustworthiness and Self-Validation

To ensure the reliability and reproducibility of this protocol, the following self-validating measures are incorporated:

  • In-process Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to ensure completion before proceeding to the work-up stage.

  • Complete Characterization: Thorough analytical characterization of the final product is essential to confirm its identity and purity, providing confidence in the outcome of the synthesis.

  • Consistency Check: Running the reaction under both microwave and conventional heating conditions can serve as a benchmark to validate the accelerating effect of microwave irradiation. Conventional heating would typically require several hours at a similar temperature to achieve a comparable yield.[9]

Conclusion

This application note details a robust and efficient microwave-assisted protocol for the synthesis of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine. By leveraging the advantages of microwave technology, this method offers a significant improvement over traditional synthetic approaches in terms of reaction time and yield. The provided protocol, along with the mechanistic insights and validation checks, equips researchers with a reliable tool for accessing this valuable chemical scaffold for drug discovery and development.

References

  • Microwave Assisted Williamson Synthesis: A Green Approach Towards the Prepar
  • Optimization of Microwave-Enhanced Williamson Ether Synthesis of 1-ethoxydodecane. Prezi.
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  • Synthesis and biological evaluation of azetidinone derivatives from 2-α(phenylacetyl) benzohydrazide moiety by microwave metho. Der Pharma Chemica.
  • Comparative studies on Conventional -Microwave assisted synthesis of 2-azetidinone deriv
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  • Solvent-free efficient microwave assisted synthesis of α,β-unsaturated compounds and their antimicrobial activity assessment.
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  • Microwave assisted rapid synthesis of 4-amino-3, 4- dihydroquinolin-2-ones
  • An Efficient Microwave Synthesis of 3-Acyl-5-bromoindole Derivatives for Controlling Monilinia fructicola and Botrytis cinerea. MDPI.
  • Method for preparing 3-bromo-5-chlorophenol.
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  • A Rapid, Convenient Microwave assisted and Conventional Synthesis of novel azetidin-2-one derivatives as Potent Antimicrobial agents. Asian Journal of Research in Chemistry.
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Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are likely experiencing stability issues with 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine . As a strained, electron-rich secondary amine, this scaffold is uniquely vulnerable to two distinct degradation pathways: N-oxidation (leading to nitrones/hydroxylamines) and oxidative ring-opening (leading to acyclic aldehydes/imines).

This guide provides a self-validating system to stabilize this building block. The core strategy relies on protonation-based passivation for storage and oxygen-exclusion protocols for reaction optimization.

Module 1: Storage & Stabilization (The "Prevention" Phase)

The Problem: The free base of your azetidine turns yellow/brown upon storage, indicating N-oxidation or radical polymerization initiated by the ether oxygen.

The Solution: Do not store the free base. Convert it immediately to a mineral acid salt.

Mechanism of Action

The azetidine nitrogen lone pair is the primary oxidation site. By protonating this site (


), you increase the ionization potential, effectively rendering the nitrogen inert to atmospheric oxygen.
Protocol: Conversion to Hydrochloride Salt

Use this protocol if you synthesized the free base and need to store it for


 hours.
  • Dissolution: Dissolve the crude free base in anhydrous Diethyl Ether (

    
    )  or TBME  (5 mL per gram).
    
    • Note: Avoid DCM; it can react with secondary amines over long periods to form aminals (Gem-diamine).

  • Acidification: Cool to

    
    . Dropwise add 2.0 equivalents of 4M HCl in Dioxane .
    
    • Observation: A white precipitate should form immediately.

  • Isolation: Filter the solid under an inert atmosphere (Nitrogen funnel).

  • Drying: Dry under high vacuum (

    
     mbar) for 4 hours to remove excess HCl.
    
  • Validation: Check

    
     NMR (
    
    
    
    or
    
    
    ). The
    
    
    -protons (azetidine ring
    
    
    next to N) should shift downfield by ~0.5-0.8 ppm compared to the free base, confirming salt formation.
Decision Logic: Storage Strategy

StorageStrategy Start Synthesized/Received Free Base Usage Immediate Use (<24 Hours)? Start->Usage Inert Store as Solution (0.1M in Toluene, -20°C) Usage->Inert Yes (Short term) Salt Convert to HCl or Oxalate Salt Usage->Salt No (Long term) LongTerm Long Term Storage (-20°C, Desiccator) Inert->LongTerm Degrades >1 week Salt->LongTerm

Figure 1: Decision matrix for stabilizing azetidine building blocks based on usage timeline.

Module 2: Reaction Optimization (The "Process" Phase)

The Problem: Low yields in coupling reactions (e.g.,


 or Amide Coupling) due to competing oxidation of the azetidine ring.

The Solution: Dissolved oxygen is your enemy. Standard "nitrogen balloon" protection is insufficient for electron-rich azetidines heated in solution.

Critical Parameter: Solvent Degassing

The ether linkage in your molecule can stabilize radical intermediates, making the adjacent azetidine ring sensitive to radical oxidation chains initiated by dissolved


.

Comparative Protocols:

MethodOxygen RemovalSuitability for AzetidineNotes
Balloon Flush < 80%Poor Surface only. Does not remove dissolved

.
Sparging 95-99%Good Bubble

through solvent for 15 mins.
Freeze-Pump-Thaw > 99.9%Excellent Required for Pd-catalyzed couplings or radical chemistry.
Troubleshooting Guide: Reaction Setup

Q: I see a new spot on TLC that drags/streaks. Is this oxidation? A: Likely yes. Azetidine N-oxides are highly polar and often streak on silica.

  • Test: Stain with KMnO4 . N-oxides stain brown instantly, but so does the product.

  • Verification: Treat a small aliquot of your reaction with Triphenylphosphine (

    
    ) . If the spot disappears (reduced back to amine) and 
    
    
    
    appears, it was the N-oxide.

Q: Can I use antioxidants? A: Yes, but with caution.

  • Recommended: BHT (Butylated hydroxytoluene) at 0.1 mol% can prevent radical degradation of the ether linkage during workup.

  • Avoid: Ascorbic acid (too acidic, may open the ring).

Module 3: Degradation Forensics (The "Fix" Phase)

If your material has already degraded, use this flow to identify the impurity and decide if purification is possible.

Spectral Fingerprints of Degradation
Degradation Mode

NMR Signature
LC-MS SignalReversibility
N-Oxidation Broadening of ring protons; downfield shift of

-protons.

Reversible (Treat with

or

)
Ring Opening (Hydrolysis) Disappearance of ring tension; appearance of aldehyde/imine peaks (

ppm).

Irreversible (Discard)
Carbamate (

adduct)
New peaks in

NMR around 160 ppm.

Reversible (Heat/Acid wash)
Degradation Pathway Diagram

DegradationPath Azetidine Azetidine (Free Base) [Active] NOxide N-Oxide [M+16] Azetidine->NOxide [O] (Air/Peroxides) RingOpen Acyclic Aldehyde/Amine [Ring Opened] Azetidine->RingOpen Acid + Nucleophile NOxide->Azetidine Reduction (PPh3) NOxide->RingOpen Meisenheimer Rearrangement

Figure 2: Chemical fate of the azetidine ring under oxidative stress.

References

  • Oxidation of Secondary Amines to Nitrones

    • Revuelta, J., et al. "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines to Nitrones with H2O2." Journal of Organic Chemistry, 2021.[1]

    • [2]

  • Azetidine Ring Stability & Synthesis

    • Mughal, H., & Szostak, M. "Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle."[3] Organic & Biomolecular Chemistry, 2021.[1][4]

  • General Handling of Amine Building Blocks

    • Enamine Ltd. "Building Block Sets for Library Synthesis: Handling of Secondary Amines." Enamine Technical Guide.
  • Stabilization of Oxidation-Sensitive Amines

    • US Patent 20120271026A1.

Sources

Safety Operating Guide

Proper Disposal Procedures: 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine

[1]

Executive Safety & Chemical Profile

3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine is a specialized building block often utilized in medicinal chemistry for its ability to introduce a rigid, solubilizing azetidine ring coupled with a lipophilic halogenated aryl group.[1]

Effective disposal requires understanding its dual-hazard nature:

  • The Azetidine Core (High Energy/Basicity): Azetidines are four-membered nitrogen heterocycles with significant ring strain (~26 kcal/mol). They are basic (secondary amines) and prone to ring-opening polymerization or hydrolysis in the presence of strong acids or nucleophiles, which can be exothermic.

  • The Halogenated Aryl Ether (Environmental Persistence): The presence of Bromine and Chlorine atoms classifies this strictly as Halogenated Waste . It cannot be disposed of via fuel blending (standard organic waste) due to the formation of acid gases (HBr, HCl) and potential dioxins upon incomplete combustion.

Hazard Summary Table
PropertyHazard ClassificationOperational Implication
Reactivity High (Ring Strain)Do not mix with strong acids in waste containers (Exothermic risk).
Corrosivity Skin Corr.[2] 1B (Likely)Handle as a corrosive base; destroys mucous membranes.
Environmental Aquatic Chronic / PBTZero discharge to drains. Must be incinerated at high temp.
Waste Stream HALOGENATED Must be segregated from non-halogenated solvents (e.g., Acetone, EtOH).[1]

Pre-Disposal Stabilization & Segregation[1]

Before moving the material to the central waste area, you must stabilize the compound to prevent container pressurization or reaction.

A. Solid Waste (Pure Compound)

If the material is a solid (or oil) in a vial:

  • Do Not Dissolve Unnecessarily: If the compound is already solid, keep it solid. Dissolving it creates a larger volume of liquid hazardous waste.

  • Primary Container: Keep in the original glass vial with a PTFE-lined cap.

  • Secondary Containment: Place the vial into a clear, sealable bag (Zip-lock) to contain any leakage.

  • Labeling: Mark clearly as "Solid Waste: Toxic, Corrosive, Halogenated."[1]

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solvent (e.g., DCM, DMF):

  • Segregation is Critical: It must go into the Halogenated Solvent waste stream.

  • Compatibility Check: Ensure the waste container does not contain strong mineral acids (Sulfuric, Nitric).[1] The basic azetidine nitrogen can react violently with concentrated acids, and the heat generated can degrade the strained ring, causing further pressure buildup.[1]

  • Recommended Diluent: If you need to rinse the flask, use Dichloromethane (DCM) or Chloroform. These are compatible halogenated solvents that will not trigger ring opening.

Decision Logic: Waste Stream Selection

The following diagram illustrates the critical decision-making process for segregating this specific compound.

WasteSegregationStartWaste Material:3-[(3-Bromo-5-chlorophenoxy)methyl]azetidineStateCheckPhysical State?Start->StateCheckSolidSolid / Pure OilStateCheck->SolidLiquidSolution / MixtureStateCheck->LiquidSolidActionACTION: Lab Pack(Solid Hazardous Waste)Solid->SolidActionSeal in JarSolventCheckSolvent Type?Liquid->SolventCheckAcidCheckContains Strong Acids?Liquid->AcidCheckSafety CheckHaloSolventHalogenated(DCM, Chloroform)SolventCheck->HaloSolventNonHaloSolventNon-Halogenated(MeOH, EtOAc)SolventCheck->NonHaloSolventSafeDisposeACTION: HalogenatedLiquid Waste CarboyHaloSolvent->SafeDisposeSegregateACTION: Segregate asHigh-Hazard HalogenatedNonHaloSolvent->SegregateContaminates StreamAcidCheck->SafeDisposeNoNeutralizeACTION: Neutralize First(Slow addition of base)AcidCheck->NeutralizeYesNeutralize->SafeDispose

Figure 1: Waste segregation logic flow. Note that introducing halogenated compounds into non-halogenated streams downgrades the entire waste container to "Halogenated," significantly increasing disposal costs.[1]

Detailed Disposal Protocol

Step 1: Container Selection[1][2]
  • Material: Use Glass (Amber preferred) or HDPE (High-Density Polyethylene).

    • Avoid: Metal cans (steel), as the amine functionality can be corrosive to certain metals over time, and potential hydrolysis of the halogenated group can release acid halides that corrode metal.[1]

  • Cap: Must be a screw cap with a chemically resistant liner (PTFE/Teflon).

Step 2: Labeling (RCRA/CLP Compliance)

Improper labeling is the #1 cause of disposal accidents. Your label must explicitly state:

  • Full Chemical Name: 3-[(3-Bromo-5-chlorophenoxy)methyl]azetidine.

  • Hazard Checkboxes: [x] Toxic [x] Corrosive [x] Halogenated.

  • Solvent Composition: If in solution, list all solvents and their approximate % (e.g., "Dichloromethane 90%, Azetidine cmpd 10%").

Step 3: The "Lab Pack" Method (Recommended for Solids)

For pure research samples (5mg to 100g), the "Lab Pack" method is the industry gold standard.

  • Place the sealed primary container (vial) into a larger shipping drum (usually 5-gallon or 55-gallon) lined with absorbent material (vermiculite).

  • The waste contractor will seal this drum and transport it directly for incineration.

  • Why? This avoids pouring reactive solids into large bulk solvent drums, preventing unknown side reactions in the drum.[1]

Step 4: Final Handoff

Move the container to your facility's Satellite Accumulation Area (SAA). Ensure the container is:

  • Closed (not just covered).[2][3][4][5][6][7]

  • Secondary containment (in a tray) is used.

  • Located away from heat sources (Azetidines are volatile/flammable).[2][3][4]

Emergency Procedures: Spills

In the event of a benchtop spill, immediate action is required due to the corrosive and toxic nature of the compound.

SpillResponseSpillSpill DetectedPPE1. Don PPE(Double Nitrile Gloves,Goggles, Lab Coat)Spill->PPEVent2. Isolate Area& VentilatePPE->VentAbsorb3. Absorb(Vermiculite orChem-Pad)Vent->AbsorbCollect4. Collect Solidsinto Wide-Mouth JarAbsorb->CollectLabel5. Label as'Debris from Halogenated Spill'Collect->Label

Figure 2: Immediate spill response workflow. Speed is critical to prevent volatilization or surface corrosion.

Decontamination Solution: After absorbing the bulk material, wipe the surface with a mild dilute acid (e.g., 5% acetic acid or citric acid) to neutralize the basic azetidine residue, followed by a water rinse and a final acetone wipe.[1] Collect all wipes as hazardous solid waste.

References

  • National Center for Biotechnology Information (NCBI).PubChem Compound Summary for Azetidine. Retrieved from PubChem. (General reactivity profile of azetidine ring systems).

  • U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Orientation Manual: Managing Hazardous Waste.

  • American Chemical Society (ACS).Identifying and Evaluating Hazards in Research Laboratories. (Guide on handling strained rings and high-energy compounds).

  • Vertex Pharmaceuticals (via NIH).Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (Specific data on the stability and decomposition risks of aryl-substituted azetidines).

×

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